molecular formula C15H22N4O2S B2692177 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415534-37-9

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2692177
CAS No.: 2415534-37-9
M. Wt: 322.43
InChI Key: HKCJFOGHIJZYRP-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that features a thiadiazole ring, a piperidine ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Attachment of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in substitution reactions.

    Formation of the Piperidine and Morpholine Rings: These rings can be introduced through nucleophilic substitution reactions using appropriate amines and halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: Various substitution reactions could occur, especially at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, it might be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
  • 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c20-14(18-6-2-1-3-7-18)12-10-19(8-9-21-12)15-17-16-13(22-15)11-4-5-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJFOGHIJZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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